molecular formula C18H20N4OS2 B11033587 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11033587
M. Wt: 372.5 g/mol
InChI Key: OKFGZAVEQRTDKD-UHFFFAOYSA-N
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Description

2-(Isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core substituted with a thienyl group at position 6 and an isopentylsulfanyl moiety at position 2. This structure combines a 1,2,4-triazolo[5,1-b]quinazolin-8-one scaffold with sulfur-containing alkyl and aromatic heterocyclic substituents, which are known to influence both physicochemical properties and biological activity. The compound’s synthetic pathway likely involves cyclocondensation or multicomponent reactions, as evidenced by analogous methodologies for related triazoloquinazolinones .

Properties

Molecular Formula

C18H20N4OS2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4OS2/c1-11(2)5-7-25-18-20-17-19-14-8-12(16-4-3-6-24-16)9-15(23)13(14)10-22(17)21-18/h3-4,6,10-12H,5,7-9H2,1-2H3

InChI Key

OKFGZAVEQRTDKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable electrophiles.

    Introduction of the quinazoline moiety: This step involves the condensation of the triazole intermediate with anthranilic acid or its derivatives.

Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization steps are critical for forming the fused triazole ring. For example, hydrazinyl derivatives react with aldehydes (e.g., benzaldehyde) in the presence of piperidine to yield intermediates that undergo spontaneous intramolecular cyclization .

Mechanistic Insight :

  • Nucleophilic substitution : Reaction of chloroquinazolinones with hydrazines/thiourea introduces reactive groups .

  • Cyclization : Aldehyde condensation followed by base-catalyzed ring closure forms the triazole moiety .

Chemical Reactivity and Transformations

The compound’s structural features enable diverse reactivity:

Nucleophilic Substitution

The isopentylsulfanyl (-SPr) group at position 2 may undergo substitution reactions. For instance:

  • Thiolation : Replacement of a halide with a sulfanyl group via thiolate intermediates (e.g., using Lawesson’s reagent) .

  • Alkylation : Potential methylation using reagents like dimethyl sulfate to form methylthio derivatives .

Oxidation and Acetylation

  • Oxidation : Dihydroquinazolinone intermediates can oxidize to fully aromatic systems under ambient conditions .

  • Acetylation : Thione derivatives (if present) may undergo acetylation to form ethanethioates .

Ring Expansion or Contraction

The fused triazoloquinazolinone system could participate in ring-opening or -closing reactions under specific conditions (e.g., acidic/basic hydrolysis).

Formation of Triazoloquinazolinone Core

A proposed mechanism involves:

  • Condensation : Reaction of 3-amino-1,2,4-triazole with aldehydes to form Schiff bases.

  • Cyclization : Intramolecular attack of the amino group on the carbonyl carbon, facilitated by base (e.g., piperidine) .

Structural Stability and Reactivity Trends

The compound’s stability is influenced by:

  • Heterocyclic rigidity : The fused triazoloquinazolinone system resists hydrolysis.

  • Sulfur substitution : The isopentylsulfanyl group may enhance stability via electron donation.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Substituted Triazoloquinazolinones

  • 6,6-Dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS: Not specified): This analogue replaces the thienyl and isopentylsulfanyl groups with a phenyl ring and dimethyl substituents.
  • It demonstrated significant cytotoxicity against cancer cell lines (IC₅₀: 2.5–4.8 µM), suggesting that the thienyl-sulfanyl motif in the target compound may confer similar bioactivity .

Pharmacological Activity

Anticancer Potential

  • 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid (18): This thiadiazolotriazine derivative, structurally distinct but sharing a thienylvinyl group, exhibited potent anticancer activity (IC₅₀: 1.8–3.2 µM).

GABA Receptor Modulation

  • L838417 and TPA023 : These triazolopyridazine derivatives act as GABAₐ receptor subtype-selective modulators. Though pharmacologically divergent, their triazole-containing scaffolds underscore the broader therapeutic relevance of triazolo-fused systems, which may extend to the target compound .

Biological Activity

2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS No. 932170-65-5) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit promising anticancer properties. For instance, derivatives containing the triazole and quinazoline frameworks have shown cytotoxic effects against various cancer cell lines:

  • MCF-7 Cell Line : Compounds were evaluated for cytotoxicity with IC50 values ranging from 14.5 μM to 71.8 μM compared to standard drugs like doxorubicin .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties against bacteria such as MRSA and fungi like Candida albicans. For example:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.98 μg/mL against MRSA .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes:

  • Urease Inhibition : Similar triazole derivatives showed significant urease inhibitory activity with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 μM . This suggests potential applications in treating conditions related to urease activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications on the triazole and quinazoline rings can significantly affect potency:

ModificationEffect on Activity
Substitution on thienyl groupIncreased cytotoxicity
Variation in alkyl chain lengthAltered enzyme inhibition profile

Case Studies

  • Anticancer Screening : A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids, identifying several candidates with promising results .
  • Antimicrobial Evaluation : Research published in MDPI highlighted the effectiveness of triazole derivatives against antibiotic-resistant strains, emphasizing their potential role in modern therapeutics .

Q & A

Q. Table 1: Representative Synthesis Data for Analogous Compounds

Compound ClassYield (%)Key ConditionsCharacterization Methods
Triazolo[5,1-b]quinazolinone39.5–65Reflux in ethanol, 12–24 hNMR, LC-MS, Elemental Analysis
Salts (e.g., Na, K derivatives)70–85Room temperature, aqueous pH adjustmentXRD, FT-IR

Advanced: How can researchers design experiments to evaluate the environmental fate and transformation pathways of this compound?

Answer:
Adopt a framework similar to Project INCHEMBIOL, which integrates:

  • Abiotic Studies: Assess hydrolysis, photolysis, and sorption in soil/water systems using OECD guidelines (e.g., OECD 111 for hydrolysis) .
  • Biotic Transformations: Use microbial consortia or plant models to study metabolic pathways. Monitor metabolites via HPLC-MS/MS.
  • Compartmental Modeling: Apply fugacity models to predict distribution in air, water, and soil based on log Kow and pKa .

Critical Consideration: Cross-validate laboratory data with field studies to account for real-world variables (e.g., temperature gradients, organic matter content).

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Resolve aromatic protons (δ 6.5–8.5 ppm) and thienyl/isopentylsulfanyl groups (δ 1.2–2.8 ppm for aliphatic protons) .
  • LC-MS (ESI+): Confirm molecular ion peaks (e.g., m/z 385.1 [M+H]<sup>+</sup> for analogs) and fragment patterns .
  • Elemental Analysis: Validate C, H, N, S content with ≤0.3% deviation from theoretical values .

Example Workflow:

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient).

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Assay Standardization: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Variable Analysis: Test hypotheses about pH, solvent (DMSO vs. saline), and incubation time (24 h vs. 48 h) impacts.
  • Meta-Analysis: Pool data from independent studies to identify trends (e.g., IC50 variability ±15% across labs) .

Case Study: For triazoloquinazoline analogs, discrepancies in antimicrobial activity were resolved by standardizing inoculum size (1×10<sup>6</sup> CFU/mL) and agar diffusion protocols .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase) with thienyl and sulfanyl groups as key pharmacophores.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models: Corrogate substituent effects (e.g., Hammett σ values for thienyl groups) with bioactivity data .

Validation: Compare predicted binding energies (±1.5 kcal/mol) with experimental IC50 values.

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage: Keep under inert atmosphere (N2) at −20°C to prevent oxidation of sulfanyl groups.
  • Light Sensitivity: Use amber vials to avoid photodegradation (λ > 300 nm).
  • Hygroscopicity: For salts, store with desiccants (silica gel) to prevent hydration .

Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Answer:

  • Conceptual Linkage: Frame studies within the "privileged scaffold" theory, emphasizing triazoloquinazoline’s versatility in targeting kinase and GPCR pathways .
  • Mechanistic Hypotheses: Propose inhibition of ATP-binding pockets or allosteric modulation based on structural analogs .
  • Translational Gaps: Address species-specific differences (e.g., murine vs. human metabolic enzymes) in preclinical models .

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